4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride
Overview
Description
“4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride” is a chemical compound with the empirical formula C8H20Cl2N2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of “4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride” is 231.16 . The SMILES string representation of the molecule is Cl.Cl.CN©CC1(O)CCNCC1 , and the InChI representation is 1S/C8H18N2O.2ClH/c1-10(2)7-8(11)3-5-9-6-4-8;;/h9,11H,3-7H2,1-2H3;2*1H .Scientific Research Applications
Toxicological Impacts and Detection
Environmental Exposure and Carcinogens : A study by Lin (1986) emphasizes the role of certain amines and amides, which are chemically related to "4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride," as precursors to carcinogenic N-nitroso compounds. These compounds, including dimethylamine, can form in vivo and have implications for the incidence of human cancer, particularly in the context of dietary intake from fermented products and seafood (Lin, 1986).
Electrochemical Detection of Paraquat : Laghrib et al. (2020) reviewed electrochemical methods for detecting paraquat, a compound structurally related to "4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride." This research highlights the significance of sensitive and specific detection techniques for compounds with high acute toxicity, demonstrating the broader relevance of analytical methods in environmental and food safety applications (Laghrib et al., 2020).
Pharmacological and Chemical Studies
Amyloid Imaging in Alzheimer's Disease : Nordberg (2007) explored the development of amyloid imaging ligands, including compounds featuring dimethylamino functional groups, for in vivo measurement of amyloid in Alzheimer's disease patients. This application underscores the relevance of such chemical structures in medicinal chemistry for diagnostic purposes (Nordberg, 2007).
Synthetic Routes of Vandetanib : Mi (2015) discussed the synthesis of vandetanib, a therapeutic agent, highlighting the importance of chemical intermediates, including those related to piperidine structures. This showcases the utility of complex amines and their derivatives in the synthesis of pharmacologically active molecules (Mi, 2015).
properties
IUPAC Name |
4-[(dimethylamino)methyl]piperidin-4-ol;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10(2)7-8(11)3-5-9-6-4-8;;/h9,11H,3-7H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYISEZLKOWOGFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCNCC1)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598554 | |
Record name | 4-[(Dimethylamino)methyl]piperidin-4-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride | |
CAS RN |
695145-47-2, 125033-53-6 | |
Record name | 4-[(Dimethylamino)methyl]piperidin-4-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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